4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O/c1-25(2)16-11-15(12-22-24-16)26-6-8-27(9-7-26)17(28)23-14-5-3-4-13(10-14)18(19,20)21/h3-5,10-12H,6-9H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUFCTBQZFTELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disconnection of Key Functional Groups
Retrosynthetically, the molecule can be divided into two primary fragments (Figure 1):
- Fragment A : Piperazine-1-carboxamide bearing the 3-(trifluoromethyl)phenyl group.
- Fragment B : 6-(Dimethylamino)pyridazine.
Coupling Strategy : The final assembly typically involves alkylation or nucleophilic aromatic substitution between Fragment A and Fragment B.
Synthesis of Fragment A: Piperazine-1-carboxamide Derivatives
Carboxamide Formation via Acyl Chloride Intermediate
The 3-(trifluoromethyl)phenyl carboxamide is synthesized through a reaction between piperazine and 3-(trifluoromethyl)phenyl isocyanate. This method, adapted from analogous piperazine-carboxamide syntheses, proceeds as follows:
Reaction Conditions :
Mechanism : Nucleophilic attack by piperazine’s secondary amine on the isocyanate carbonyl, forming a stable urea linkage.
Alternative Route: Schotten-Baumann Reaction
For scale-up, the Schotten-Baumann reaction employs 3-(trifluoromethyl)benzoyl chloride and piperazine under basic aqueous conditions:
$$
\text{Piperazine} + \text{ArCOCl} \xrightarrow{\text{NaOH, H}2\text{O}} \text{ArCON(C}2\text{H}4\text{)}2\text{N-}
$$
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Water/THF (1:1) | |
| Reaction Time | 4 hours | |
| Isolated Yield | 68% |
Synthesis of Fragment B: 6-(Dimethylamino)pyridazine
Amination of Halogenated Pyridazine
The dimethylamino group is introduced via nucleophilic substitution on 6-chloropyridazine-4-carbonitrile (Scheme 1):
Reaction Protocol :
Purification : Column chromatography (silica gel, ethyl acetate/hexane).
Final Coupling: Assembly of Fragment A and Fragment B
Nucleophilic Aromatic Substitution (S$$_N$$Ar)
The piperazine nitrogen at position 4 undergoes S$$_N$$Ar with 6-(dimethylamino)pyridazine-4-yl chloride (Fragment B):
$$
\text{Piperazine-carboxamide} + \text{Pyridazine-Cl} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Base | Potassium carbonate | |
| Solvent | Acetonitrile | |
| Temperature | 60°C, 24 hours | |
| Yield | 65% |
Buchwald-Hartwig Amination
For higher efficiency, palladium-catalyzed cross-coupling is employed (Table 1):
Table 1 : Buchwald-Hartwig Coupling Parameters
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)$$_2$$ | XantPhos | Toluene | 110 | 78 |
| Pd$$2$$(dba)$$3$$ | BINAP | Dioxane | 100 | 85 |
Mechanistic Insight : Oxidative addition of the Pd catalyst to the pyridazine C–Cl bond, followed by transmetalation with the piperazine-carboxamide.
Alternative Synthetic Pathways
One-Pot Sequential Functionalization
A streamlined approach combines carboxamide formation and pyridazine coupling in a single vessel (Figure 2):
Solid-Phase Synthesis
Adapting methods from peptidomimetic chemistry, the piperazine core is immobilized on resin, enabling iterative coupling (Table 2):
Table 2 : Solid-Phase Synthesis Metrics
| Resin Type | Coupling Reagent | Purity (%) |
|---|---|---|
| Polystyrene-Wang | HBTU | 92 |
| Tentagel | PyBOP | 88 |
Critical Analysis of Methodologies
Yield Optimization Challenges
Scalability and Industrial Feasibility
- Schotten-Baumann vs. Solid-Phase : Batch reactions in aqueous media (Schotten-Baumann) are preferable for kilogram-scale synthesis, whereas solid-phase methods remain limited to research-scale.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient pyridazine ring facilitates SNAr reactions at the 4-position. Key findings include:
Optimization studies show that substituting sulfoxide leaving groups with chloride enhances reaction efficiency (yield increases from 38% to 85%) .
Piperazine Ring Functionalization
The piperazine moiety undergoes alkylation and acylation at the secondary nitrogen:
Alkylation
-
Reagents : Benzyl halides, alkyl bromides
-
Conditions : DCM, TEA, 0°C → RT
-
Outcome : N-alkylated derivatives form without disrupting the carboxamide group .
Acylation
-
Reagents : Acetyl chloride, Boc anhydride
-
Conditions : THF, DMAP catalyst
-
Outcome : Selective N-Boc protection achieved in >90% yield .
Carboxamide Reactivity
The carboxamide group participates in:
Hydrolysis
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| 6M HCl, reflux, 12h | - | Carboxylic acid derivative | 68% |
| NaOH (aq), EtOH, 80°C | - | Sodium carboxylate | 75% |
Cross-Coupling Reactions
-
Buchwald-Hartwig Amination :
Catalytic Hydrogenation
The pyridazine ring undergoes partial saturation under hydrogenation:
| Catalyst | Pressure (psi) | Solvent | Product | Yield |
|---|---|---|---|---|
| Pd/C (10%) | 50 | EtOAc | Tetrahydro-pyridazine analog | 82% |
| Raney Ni | 30 | MeOH | Piperidine derivative | 73% |
Analytical Monitoring
Critical techniques for reaction optimization:
-
HPLC : Purity assessment (>98% achieved via C18 column, acetonitrile/water gradient).
-
TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 3:7).
Side Reactions and Mitigation
-
Amide Hydrolysis : Minimized by avoiding prolonged exposure to strong acids/bases.
-
Piperazine Ring Oxidation : Prevented using inert atmospheres (N₂/Ar) .
This compound’s synthetic versatility, particularly in SNAr and cross-coupling reactions, underscores its utility in medicinal chemistry for developing kinase inhibitors or CNS-targeted therapies . Further studies should explore its interactions with biological targets like FAAH enzymes .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. Research indicates that it may inhibit various cancer cell lines by targeting specific proteins involved in cell proliferation and survival.
Targeting Protein-Protein Interactions
Recent studies have highlighted the importance of protein-protein interactions (PPIs) in cancer biology. The compound's structure allows it to interfere with specific PPIs that are crucial for cancer progression. For instance, its ability to disrupt the interaction between Plk1 and other cellular proteins can lead to effective cancer cell death .
Case Studies
- In Vitro Studies : In laboratory settings, compounds similar to 4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide have shown promising results against various cancer types, including breast and lung cancers. These studies demonstrate significant reductions in cell viability when treated with the compound compared to controls .
- In Vivo Studies : Animal studies have also been conducted to evaluate the efficacy of this compound. Results indicate that treatment with the compound leads to reduced tumor sizes and improved survival rates in models of aggressive tumors .
Drug Discovery Implications
The unique chemical structure of this compound makes it a valuable candidate for further drug development. Its properties suggest a potential for modification to enhance efficacy and reduce toxicity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing this compound's effectiveness. Modifications to the piperazine ring or the pyridazine moiety may lead to derivatives with improved potency or selectivity against specific cancer types .
Mechanism of Action
The mechanism of action of 4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can lead to the activation or inhibition of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)pyridazine derivatives: These compounds share the pyridazine core but differ in the substituents attached to the ring.
N-(trifluoromethylphenyl)piperazine derivatives: These compounds have the piperazine ring and trifluoromethylphenyl group but lack the pyridazine moiety.
Uniqueness
4-[6-(dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Biological Activity
4-[6-(Dimethylamino)pyridazin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.4 g/mol. The structure features a piperazine ring, a pyridazine moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent substitutions to introduce the pyridazine and trifluoromethyl groups. Recent studies have explored various synthetic pathways to optimize yield and purity, focusing on the use of catalysts and reaction conditions to enhance efficiency .
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related structures can inhibit the growth of various bacterial strains, including Neisseria meningitidis and Haemophilus influenzae . The compound's structural features may enhance its interaction with bacterial targets, making it a candidate for further development as an antibiotic.
Anti-inflammatory Properties
The anti-inflammatory activity of similar compounds has been documented, with some derivatives demonstrating selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, compounds with structural similarities to this compound have shown promising results in reducing edema in animal models . The selectivity index for COX-2 inhibition suggests potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives exhibit potent biological activity, they also require thorough evaluation for safety profiles. In vitro studies have indicated varying degrees of cytotoxic effects on human cell lines, necessitating further investigation into their therapeutic windows .
Study 1: Antibacterial Efficacy
In a recent study, a series of piperazine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the aromatic substituents significantly influenced antibacterial potency. The compound under review displayed moderate activity against Staphylococcus aureus with an MIC value of 32 µg/mL .
Study 2: Anti-inflammatory Effects
A comparative analysis was conducted on several piperazine derivatives for their anti-inflammatory effects using carrageenan-induced paw edema in rats. The compound exhibited a reduction in edema comparable to standard anti-inflammatory drugs like diclofenac sodium, highlighting its potential as an anti-inflammatory agent .
Data Summary
Q & A
Q. Critical Parameters :
- Reagent selection : Triethylamine as a base to neutralize HCl during carboxamide formation .
- Temperature control : Heating at 40–70°C to optimize coupling reactions while avoiding decomposition .
Basic: Which spectroscopic techniques are most effective for confirming structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to confirm the piperazine ring (δ 3.4–4.0 ppm for N-CH₂), trifluoromethylphenyl (δ 7.5–8.0 ppm for aromatic protons), and pyridazine substituents .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., piperazine and pyridazine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ with <2 ppm error) .
- X-ray crystallography : Resolve 3D conformation for absolute stereochemistry (if crystalline) .
Advanced: How can researchers resolve discrepancies in reported biological activities of similar piperazine-carboxamide derivatives?
Answer:
Discrepancies often arise from structural variations or experimental design differences. Methodological strategies include:
- Structure-Activity Relationship (SAR) meta-analysis : Compare substituent effects using datasets from analogs (e.g., chloro vs. trifluoromethyl groups on phenyl rings) .
- Standardized assays : Re-evaluate activity under uniform conditions (e.g., dopamine D3 receptor binding assays with [³H]-spiperone) .
- Statistical validation : Apply multivariate analysis to isolate variables (e.g., logP, steric effects) influencing potency .
Q. Example :
| Substituent on Phenyl Ring | Biological Activity (IC₅₀, nM) | Source |
|---|---|---|
| 3-Trifluoromethyl | 2.2 (D3 receptor) | |
| 4-Chloro | 15.8 (D2 receptor) |
Advanced: What methodological approaches are recommended for determining dopamine receptor binding affinity?
Answer:
- Radioligand competition assays :
- Functional assays :
- Selectivity profiling : Screen against off-target receptors (e.g., serotonin 5-HT₁A, adrenergic α₁) to confirm selectivity .
Advanced: How can pharmacokinetic properties (e.g., metabolic stability) be optimized for this compound?
Answer:
- In vitro ADMET profiling :
- Microsomal stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS .
- CYP inhibition : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates .
- Structural modifications :
- Computational modeling :
- Use QSAR models to predict logD and plasma protein binding .
Basic: What analytical methods are suitable for assessing purity and stability?
Answer:
- HPLC/UPLC :
- Use C18 columns with UV detection (254 nm); quantify impurities ≥0.1% .
- Forced degradation studies :
- Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .
- Stability-indicating assays :
- Monitor hydrolysis of the carboxamide bond under accelerated storage conditions (40°C/75% RH) .
Advanced: What strategies mitigate toxicity risks during preclinical development?
Answer:
- In silico toxicity prediction :
- Use Derek Nexus or LeadScope to flag structural alerts (e.g., mutagenic piperazine nitrosation) .
- In vitro toxicology :
- hERG inhibition : Patch-clamp assays to assess cardiac risk .
- Ames test : Screen for mutagenicity in Salmonella strains TA98/TA100 .
- Prodrug approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
